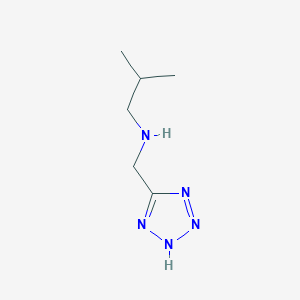

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” is an organic compound containing a tetrazole group and an amine group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their energetic properties and are used in various applications including pharmaceuticals, agrochemicals, and explosives .

Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo reactions at the tetrazole ring, such as substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like the tetrazole and amine in “this compound” would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications

Photodegradation Studies

N-(1H-tetrazol-5-yl)methyl-2-methylpropan-1-amine and its derivatives, such as bis(1H-tetrazol-5-yl)amine (H2BTA), have been studied for their photodegradation in water. These studies are significant for understanding the environmental impact and natural attenuation assessment of these chemicals in aquatic environments. Photodegradation pathways, involving the formation of degradation products like N-(1H-tetrazol-5-yl)formamide and 1H-tetrazol-5-ylcarbamic acid, have been identified using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) (Halasz, Hawari, & Perreault, 2019) (Halasz, Hawari, & Perreault, 2020).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of N-(1H-tetrazol-5-yl)methyl-2-methylpropan-1-amine related compounds. This includes the development of nitrogen-rich compounds for applications like gas generators. The physicochemical properties, such as densities, heats of formation, and detonation velocities, of these compounds have been examined, highlighting their potential in various industrial applications (Srinivas, Ghule, & Muralidharan, 2014).

Structural Analysis

Structural analysis of related tetrazole compounds has been performed using techniques like X-ray crystallography. These studies provide insights into the molecular arrangement, intermolecular interactions, and the potential for forming different molecular layers. Such analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Zhu et al., 2021).

Energetic Material Precursors

Compounds like 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine have been synthesized and characterized as potential energetic material precursors. Their physical properties, such as impact sensitivity and friction sensitivity, have been measured, indicating their suitability for applications in fields like defense and material science (Zhu et al., 2021).

Photoreactive Behavior

The photoreactive behavior of methyl-substituted aminotetrazoles, closely related to N-(1H-tetrazol-5-yl)methyl-2-methylpropan-1-amine, has been explored. Studies have shown different reaction pathways and intermediate formations under UV light, contributing to a deeper understanding of the photochemical properties of tetrazoles (Ismael, Fausto, & Cristiano, 2016).

Energetic Ionic Liquids

Research on N,N-Bis(1H-tetrazol-5-yl)amine anions, structurally similar to N-(1H-tetrazol-5-yl)methyl-2-methylpropan-1-amine, has led to the development of energetic ionic liquids. These compounds have been studied for their thermal stability, sensitivity to impact and friction, and potential as propellants (Dong et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It’s known that the compound can be synthesized through a one-step reaction . The structure of the compound was confirmed by elemental analysis and X-ray single crystal diffraction .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways .

Result of Action

It’s known that the compound has a crystal density of 1822 g/cm^3 at 100 K due to hydrogen bonding .

Action Environment

It’s known that the compound has a thermal decomposition temperature of 198°c, and its impact and friction sensitivities are remarkable at 30 j and 360 n .

Safety and Hazards

Future Directions

The future directions for research on “N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine” would likely depend on its intended applications. For example, if it were being studied as a potential pharmaceutical, future research might focus on testing its biological activity, optimizing its properties through medicinal chemistry, and eventually conducting preclinical and clinical trials .

Properties

IUPAC Name |

2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVNEGVHLOEALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2423554.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide](/img/structure/B2423557.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2423559.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2423565.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423567.png)

![4-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2423570.png)

![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)